2-羟基-4-(甲氧基甲氧基)苯甲醛

描述

2-Hydroxy-4-(methoxymethoxy)benzaldehyde is a chemical compound that is related to various benzaldehyde derivatives studied for their unique properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds such as 2-hydroxy-3-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde have been synthesized and characterized, indicating a general interest in hydroxy-methoxy substituted benzaldehydes in the field of organic chemistry .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the formation of Schiff bases by reacting benzaldehydes with hydrazides . Another method includes the Diels–Alder synthesis, which is a cycloaddition reaction used to form ring structures, followed by subsequent steps such as methylation and decarbonylation . These methods could potentially be adapted for the synthesis of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzaldehyde derivatives . The studies reveal that these molecules can exhibit non-planar structures and may contain strong intramolecular hydrogen bonds, which are significant for the stability and reactivity of the compounds .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. For instance, the formation of Schiff bases is a common reaction involving the condensation of benzaldehydes with amines or hydrazides . Additionally, the Diels–Alder reaction is used to synthesize cyclic compounds, which can be further modified through reactions like decarbonylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be studied using spectroscopic techniques such as IR, NMR, and UV-Visible spectroscopy . These techniques provide information on the vibrational modes, electronic structure, and molecular dynamics of the compounds. The nonlinear optical properties of these compounds have also been investigated, indicating their potential use in materials science .

科学研究应用

合成和有机化学

2-羟基-4-(甲氧基甲氧基)苯甲醛及其衍生物主要用于有机合成。例如,它被用作固相有机合成中的连接剂。苯甲醛衍生物被转化为仲胺,然后衍生化为各种化合物,如脲、磺酰胺和酰胺 (Swayze,1997)。此外,它的变体已被用于合成复杂有机分子,如 1,8-二甲基-5-甲氧基四氢萘-6-醇 (Banerjee、Poon 和 Bedoya,2013),以及改进 3,4,5-三甲氧基苯甲醛等化合物的合成工艺 (Feng,2002)。

非线性光学材料

该化合物及其相关结构已被研究用于非线性光学。例如,香兰素是一种类似的化合物,因其在紫外和近红外波长区域的二次谐波产生应用中的潜力而受到研究 (Singh 等人,2001)。

风味化合物生产

在食品科学领域,2-羟基-4-甲氧基苯甲醛已被确定为燕根(Decalepis hamiltonii)在体外条件下产生的风味化合物。这一发现对食品工业具有重要意义,尤其是对于风味增强 (Giridhar、Rajasekaran 和 Ravishankar,2005)。

材料科学和催化

在材料科学中,它在合成各种分子结构和配合物中发挥作用。例如,它已被用于形成复杂的晶体结构 (Hashim 等人,2011),以及有机化合物中某些羟基的区域选择性保护 (Plourde 和 Spaetzel,2002)。

磁性和光谱性质

该化合物还可用于研究某些材料的磁性,例如在合成立方烷钴和镍簇 (Zhang 等人,2013),以及在光谱研究中表征各种化学结构 (Singh 和 Sharma,2014)。

作用机制

Target of Action

The primary target of 2-Hydroxy-4-(methoxymethoxy)benzaldehyde is tyrosinase , an enzyme that plays a key role in the production of melanin . It has also been suggested that this compound may target the cell wall integrity of certain organisms, contributing to its antimycotic potency .

Mode of Action

2-Hydroxy-4-(methoxymethoxy)benzaldehyde is believed to interact with its targets by acting as a tyrosinase inhibitor . This means it can prevent the enzyme tyrosinase from catalyzing the oxidation of tyrosine, a crucial step in melanin synthesis. In the context of its antimycotic activity, the compound may disrupt the cell wall structure of targeted organisms .

Biochemical Pathways

The compound’s inhibition of tyrosinase affects the melanogenesis pathway , leading to a reduction in melanin production .

Pharmacokinetics

Its molecular weight (15215 g/mol) and the presence of functional groups such as the hydroxyl and methoxy groups suggest it may have reasonable bioavailability .

Result of Action

The inhibition of tyrosinase by 2-Hydroxy-4-(methoxymethoxy)benzaldehyde results in a decrease in melanin production, which could have implications in conditions such as hyperpigmentation . Its antimycotic activity could lead to the death of targeted organisms due to cell wall disruption .

属性

IUPAC Name |

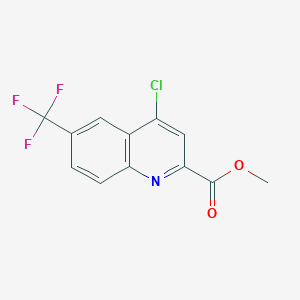

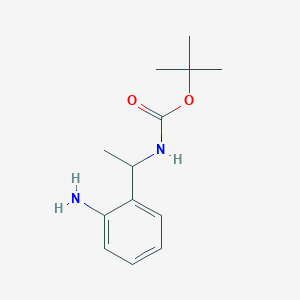

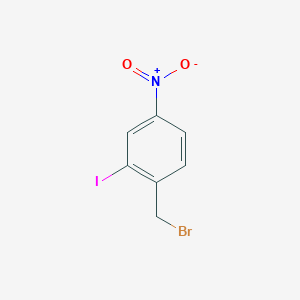

2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLBFPQDUSNVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373067 | |

| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(methoxymethoxy)benzaldehyde | |

CAS RN |

95332-26-6 | |

| Record name | 2-hydroxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。